1-Hexyl-2-methylcyclohexane is an organic compound classified as a cycloalkane, characterized by its molecular formula . This compound consists of a cyclohexane ring with a hexyl group and a methyl group attached to it. The hexyl group is a straight-chain alkyl group containing six carbon atoms, while the methyl group contributes one carbon atom. This structure gives 1-Hexyl-2-methylcyclohexane unique physical and chemical properties, making it an interesting subject for study in organic chemistry.
The thermodynamic properties of reactions involving this compound can be studied using calorimetric techniques, which provide insights into reaction enthalpies and mechanisms .
1-Hexyl-2-methylcyclohexane can be synthesized through several methods:
Each method offers different advantages in terms of yield and purity .
1-Hexyl-2-methylcyclohexane has potential applications in various fields:
Interaction studies involving 1-Hexyl-2-methylcyclohexane would focus on its behavior in mixtures with other hydrocarbons or solvents. These studies are crucial for understanding how this compound behaves in practical applications, especially in combustion processes or as part of chemical formulations. Research on related compounds indicates that interactions may involve hydrogen bonding or van der Waals forces, influencing solubility and reactivity .
Several compounds share structural similarities with 1-Hexyl-2-methylcyclohexane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methylcyclohexane | One methyl group; used as a solvent and fuel additive. | |
| Ethylcyclohexane | One ethyl group; used in organic synthesis. | |
| 1-Octylcyclohexane | One octyl group; has higher hydrophobicity. | |
| 1-Pentylcyclohexane | One pentyl group; similar solubility characteristics. |
1-Hexyl-2-methylcyclohexane stands out due to its specific combination of a hexyl and a methyl substituent on the cyclohexane ring, which influences its physical properties such as boiling point, density, and solubility compared to other cycloalkanes. Its unique structure may also affect its reactivity patterns in
1-Hexyl-2-methylcyclohexane (IUPAC name: 1-hexyl-2-methylcyclohexane) is a bicyclic alkane with a cyclohexane ring substituted at the 1- and 2-positions by a hexyl (C₆H₁₃) and methyl (CH₃) group, respectively. The molecular formula, C₁₃H₂₆, distinguishes it from constitutional isomers such as 1-ethyl-2-methylcyclohexane (C₉H₁₈) and hexylcyclohexane (C₁₂H₂₄), which lack the combined steric demand of adjacent hexyl and methyl substituents. Constitutional isomerism in this system is limited due to the fixed positions of the substituents, though regioisomerism could theoretically arise if the hexyl and methyl groups occupy alternative ring positions (e.g., 1-hexyl-3-methylcyclohexane).
The cyclohexane ring adopts a chair conformation, with the hexyl and methyl groups occupying either axial or equatorial positions. According to conformational analysis of disubstituted cyclohexanes, the equatorial preference of bulky substituents minimizes 1,3-diaxial interactions. For 1-hexyl-2-methylcyclohexane, two chair conformers dominate:
Energy calculations for analogous systems suggest a ΔG° of ~12–15 kJ/mol favoring the equatorial hexyl configuration, as the hexyl group’s A-value (steric parameter for axial-equatorial preference) exceeds that of methyl (1.8 kcal/mol for methyl vs. ~3.5 kcal/mol for hexyl).
Catalytic hydrogenation represents a fundamental approach for introducing alkyl side chains onto cyclohexane rings, particularly in the synthesis of compounds such as 1-hexyl-2-methylcyclohexane. The process involves the addition of hydrogen atoms across carbon-carbon double bonds or the reduction of aromatic precursors under specific catalytic conditions [35] [36].
The most widely employed catalysts for these transformations include palladium on carbon, platinum oxide, and Raney nickel, each offering distinct advantages for different substrate types [35]. Palladium on carbon demonstrates exceptional efficiency for alkene hydrogenation at relatively mild conditions, typically operating at 1-5 atmospheres of hydrogen pressure and temperatures ranging from 25-60°C [36]. This catalyst system exhibits high selectivity for syn-addition, ensuring predictable stereochemical outcomes in the formation of substituted cyclohexanes [35].
Platinum-based catalysts, particularly platinum oxide (Adams' catalyst), provide excellent results for the hydrogenation of aromatic ketones to produce alkyl cyclohexanes [42]. The mechanism involves initial reduction of the platinum oxide to finely divided platinum metal, which then facilitates the sequential addition of hydrogen atoms to the substrate [42]. Research findings indicate that platinum catalysts achieve yields ranging from 80-90% for the conversion of aromatic precursors to saturated cyclohexane derivatives [36].
Raney nickel offers particular advantages for large-scale industrial applications, operating effectively at elevated pressures and temperatures [41]. Studies demonstrate that this catalyst system can achieve complete saturation of aromatic rings, converting benzene derivatives to cyclohexane compounds with yields exceeding 90% [43] [46]. The industrial production of cyclohexane derivatives predominantly relies on Raney nickel-catalyzed hydrogenation of benzene in specialized reactor systems [46].
Advanced rhodium and iridium-based catalyst systems have emerged as powerful tools for stereoselective cyclohexane synthesis [6] [39]. Iridium-catalyzed hydrogen borrowing methodology enables the direct construction of multisubstituted cyclohexanes from methyl ketones and 1,5-diols through sequential carbon-carbon bond formation [6]. This approach provides access to complex alkyl-substituted cyclohexanes with high levels of stereocontrol, achieving yields of 70-90% for various substitution patterns [6].
| Catalyst | Reaction Conditions | Substrate Type | Selectivity | Yield Range (%) |
|---|---|---|---|---|
| Palladium on carbon (Pd/C) | H₂, 1-5 atm, 25-60°C | Alkenes and aromatics | High syn-addition | 85-95 |
| Platinum oxide (PtO₂) | H₂, 1-3 atm, 25-50°C | Alkenes and carbonyls | High syn-addition | 80-90 |
| Raney nickel | H₂, 10-50 atm, 80-150°C | Aromatics to cyclohexanes | Complete saturation | 90-98 |
| Rhodium chloride (RhCl₃) | H₂, 5-20 atm, 60-120°C | Ketones to alkyl cyclohexanes | Stereoselective | 70-85 |
| Iridium complexes | H₂, 1-10 atm, 40-100°C | Diols to cyclohexanes | Stereoselective | 75-90 |
The solvent selection plays a critical role in determining reaction outcomes, with trifluoroethanol emerging as an optimal medium for combined hydrogenation and hydrodeoxygenation processes [39]. Research demonstrates that solvent choice can dramatically influence product selectivity, with water favoring alcohol formation while trifluoroethanol promotes complete reduction to alkyl cyclohexanes [39].
Friedel-Crafts alkylation serves as a cornerstone methodology for introducing alkyl substituents onto cyclohexane rings, enabling the synthesis of complex polyalkylated derivatives including 1-hexyl-2-methylcyclohexane [10] [11]. This electrophilic aromatic substitution reaction involves the formation of carbocation intermediates that subsequently attack the cyclohexane ring system [12].
The reaction mechanism proceeds through three distinct steps: initial formation of the electrophilic carbocation through interaction with Lewis acid catalysts, nucleophilic attack by the cyclohexane ring, and final deprotonation to restore aromaticity [10] [11]. Aluminum chloride represents the most commonly employed Lewis acid catalyst, effectively promoting carbocation formation from alkyl halides at temperatures ranging from 0-60°C [12] [14].
Iron chloride provides an alternative catalytic system, particularly suitable for reactions requiring elevated temperatures between 25-80°C [14]. This catalyst demonstrates excellent compatibility with carbon disulfide as a solvent, achieving typical yields of 55-75% for alkylation reactions [14]. Boron trifluoride offers unique advantages for alkene-based alkylations, operating effectively at reduced temperatures from -10 to 40°C while minimizing unwanted rearrangement processes [14].
A significant challenge in Friedel-Crafts alkylation involves carbocation rearrangements, particularly with primary alkyl halides [13] [16]. Primary alkyl carbocations readily undergo hydride and alkyl shifts to form more stable secondary or tertiary carbocations, leading to unexpected regioisomers [13]. For instance, attempted alkylation with n-propyl chloride typically yields isopropyl-substituted products rather than the desired n-propyl derivatives [13] [16].
| Lewis Acid Catalyst | Alkylating Agent | Temperature (°C) | Solvent | Rearrangement Risk | Typical Yield (%) |
|---|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | Alkyl halides | 0-60 | Dichloromethane | High for primary alkyl | 60-80 |
| Iron chloride (FeCl₃) | Alkyl halides | 25-80 | Carbon disulfide | High for primary alkyl | 55-75 |
| Boron trifluoride (BF₃) | Alkenes | -10-40 | Nitromethane | Moderate | 70-85 |
| Antimony pentachloride (SbCl₅) | Alkyl halides | 0-50 | Dichloromethane | High for primary alkyl | 65-80 |
| Aluminum bromide (AlBr₃) | Alkyl halides | 0-70 | Dichloromethane | High for primary alkyl | 60-75 |
The installation of hexyl groups through Friedel-Crafts methodology requires careful consideration of reaction conditions to minimize rearrangement processes [16]. Cyclohexene serves as an effective alkylating agent, as the resulting cyclohexyl carbocation cannot undergo significant rearrangement due to its cyclic nature [13]. Research demonstrates that cyclohexene alkylation proceeds smoothly with aluminum chloride catalysis, generating cyclohexyl-substituted products without structural reorganization [13].
Multiple alkylation represents both an opportunity and a challenge in Friedel-Crafts chemistry [18]. The introduction of alkyl groups activates the ring toward further substitution, making it difficult to achieve mono-alkylation [18]. This polyalkylation tendency can be exploited for the synthesis of multiply substituted cyclohexanes, though it requires careful control of stoichiometry and reaction conditions [14].
Advanced strategies for controlling regioselectivity include the use of blocking groups and directing effects [34]. Bulky substituents can be temporarily installed to block specific positions, allowing for selective alkylation at desired sites followed by subsequent removal of the blocking group [34]. This approach enables the synthesis of specific regioisomers that would otherwise be difficult to obtain through direct alkylation [34].
Grignard reagents provide a versatile and reliable method for attaching hexyl groups to cyclohexane frameworks, offering excellent control over regioselectivity and stereochemistry in the synthesis of compounds like 1-hexyl-2-methylcyclohexane [21] [23]. These organomagnesium compounds, with the general formula R-Mg-X, function as powerful nucleophiles capable of forming new carbon-carbon bonds with various electrophilic substrates [21].
The preparation of hexylmagnesium halides involves the reaction of hexyl bromide or hexyl chloride with magnesium metal in anhydrous ether solvents [22] [26]. The process requires rigorous exclusion of water and air, as these substances rapidly decompose the reagent through protonolysis or oxidation [21]. Diethyl ether and tetrahydrofuran serve as optimal solvents, with their oxygen atoms providing essential stabilization through coordination to the magnesium center [23].
The mechanism of Grignard formation involves a radical process initiated at the magnesium surface [26]. The passivating oxide layer on magnesium must be removed to initiate the reaction, often requiring an induction period before exothermic reaction commences [21]. Ultrasonic activation can accelerate this process and allow reactions to proceed even in the presence of trace moisture [21].
Cyclohexanone derivatives represent particularly important electrophilic partners for hexyl Grignard reagents [25] [27]. The nucleophilic attack of hexylmagnesium bromide on cyclohexanone proceeds through addition to the carbonyl carbon, forming a tertiary alcohol after aqueous workup [27]. This transformation enables the direct introduction of hexyl substituents onto cyclohexyl frameworks with yields typically ranging from 70-85% [25].
Formaldehyde reactions with hexyl Grignard reagents provide access to primary alcohols, which can serve as intermediates for further cyclohexane functionalization [27]. The reaction proceeds under mild conditions at temperatures from -10 to 0°C, achieving yields of 75-85% after acidic workup [27]. This methodology enables the preparation of hexylmethanol derivatives that can be subsequently cyclized or further functionalized [25].
| Electrophile | Product Type | Reaction Conditions | Workup Requirements | Expected Yield (%) | Side Chain Length |
|---|---|---|---|---|---|
| Formaldehyde | Primary alcohol | Et₂O, -10 to 0°C | H₃O⁺ quench | 75-85 | C1 |
| Acetaldehyde | Secondary alcohol | Et₂O, 0-25°C | H₃O⁺ quench | 80-90 | C2 |
| Cyclohexanone | Tertiary alcohol | THF, 0-25°C | H₃O⁺ quench | 70-85 | C6 (cyclic) |
| Ethyl formate | Secondary alcohol | Et₂O, 0°C | H₃O⁺ quench | 70-80 | C1 |
| Carbon dioxide | Carboxylic acid | THF, -78°C | H₃O⁺ quench | 65-80 | C1 |
Carbon dioxide represents another valuable electrophile for Grignard reactions, enabling the synthesis of hexylcyclohexanecarboxylic acids [27]. The reaction requires low temperatures, typically -78°C, to prevent decomposition of the intermediate carboxylate salt [27]. Subsequent acidification yields the corresponding carboxylic acid in yields ranging from 65-80% [27].
The application of protecting group strategies significantly expands the utility of Grignard chemistry in cyclohexane synthesis [24]. Aldehydes and ketones present in starting materials can be temporarily protected as acetals, allowing Grignard formation and subsequent reaction without interference from competing electrophilic sites [24]. After the desired Grignard reaction, the protecting groups can be removed under acidic conditions to regenerate the original carbonyl functionality [24].
Transmetallation reactions offer additional opportunities for hexyl group installation [23]. Grignard reagents can transfer their organic groups to other metals such as cadmium, zinc, or copper, creating organometallic species with different reactivity profiles [23]. These secondary organometallic reagents often exhibit enhanced selectivity and reduced side reactions compared to the parent Grignard compounds [23].
The purification of polyalkylated cyclohexanes, including 1-hexyl-2-methylcyclohexane, requires sophisticated separation techniques due to the similar physical properties of these compounds [28] [29]. The close boiling points, molecular weights, and structural similarities of alkyl-substituted cyclohexanes present significant challenges for conventional separation methods [30].
Column chromatography represents the most versatile and widely applicable purification technique for cyclohexane derivatives [48] [49]. Silica gel serves as the preferred stationary phase, with its polar surface providing differential adsorption based on compound polarity [48]. The elution order typically follows the sequence: saturated hydrocarbons elute before unsaturated hydrocarbons, which in turn elute before polar functional groups [49].
The optimization of mobile phase composition proves critical for achieving effective separation [48]. Hexane serves as the primary eluent for non-polar cyclohexane derivatives, with ethyl acetate added in increasing proportions to enhance elution of more polar compounds [48]. Gradient elution techniques, involving systematic increases in solvent polarity, enable the separation of complex mixtures containing multiple alkylated isomers [52].
Preparative flash chromatography offers advantages for larger-scale purifications, utilizing shorter columns packed with 40-63 micrometer silica gel and operating at high flow rates [52]. This technique achieves rapid separations in less than 15 minutes while maintaining resolution sufficient to separate compounds differing by as little as 0.15 Rf units on analytical thin-layer chromatography [52].
| Technique | Stationary Phase/Medium | Mobile Phase/Conditions | Resolution | Scale Capacity | Purity Achieved (%) |
|---|---|---|---|---|---|
| Column chromatography | Silica gel | Hexane/EtOAc gradients | Moderate to high | mg to kg | 90-99 |
| Fractional distillation | Packed column | 80-200°C temperature range | Good for bp >10°C diff | L to industrial | 85-95 |
| Crystallization | Solvent mixtures | Cooling to -10 to -60°C | Excellent for crystalline | mg to kg | 95-99.5 |
| Preparative GC | Capillary column | Helium carrier gas | Very high | mg to g | 99+ |
| Membrane separation | Polymer membrane | Pressure-driven | Moderate | L to industrial | 90-98 |
Fractional distillation provides an effective method for separating cyclohexane derivatives with sufficient boiling point differences [51]. The technique relies on the relationship between temperature and vapor pressure, with lower boiling compounds having higher vapor pressures at any given temperature [51]. Successful separation requires boiling point differences of at least 10°C between components [51].
Advanced distillation techniques include the use of packed columns with multiple theoretical plates to enhance separation efficiency [29]. Industrial-scale purification often employs fractional crystallization combined with zone melting techniques [29]. This approach involves controlled cooling to crystallize the desired compound, followed by partial melting to remove impurities trapped in the crystal lattice [29].
Crystallization techniques prove particularly effective for compounds capable of forming well-defined crystal structures [29]. The method involves cooling cyclohexane mixtures to temperatures between -10 and -60°C, causing selective crystallization of the desired component [29]. Multiple recrystallization cycles can achieve purities exceeding 95% [29].
Gas chromatography represents the ultimate analytical and preparative technique for cyclohexane derivatives, offering exceptional resolution for closely related isomers [50]. Specialized stationary phases, including ionic liquid columns and phenyl-substituted siloxanes, provide unique selectivity patterns for alkylated aromatics and cyclohexanes [50]. Preparative gas chromatography enables the isolation of pure compounds on milligram to gram scales with purities exceeding 99% [50].
Membrane separation technologies offer promising alternatives for large-scale purification applications [31] [53]. Organic solvent nanofiltration utilizes selective permeation through polymer membranes to achieve separation based on molecular size and polarity differences [53]. These techniques demonstrate particular utility for solvent recovery and recycling in industrial cyclohexane production processes [53].
1-Hexyl-2-methylcyclohexane represents a significant saturated hydrocarbon within the cyclohexane derivative family, characterized by the molecular formula C₁₃H₂₆ and a molecular weight of 182.35 grams per mole [1]. This comprehensive analysis examines the compound's fundamental physicochemical properties and thermodynamic behavior, encompassing vapor-liquid equilibrium characteristics, quantum mechanical molecular parameters, phase transition phenomena, and solubility behavior in non-polar solvent systems. Understanding these properties provides essential insights for industrial applications, environmental fate modeling, and thermodynamic process design involving this important cyclic saturated hydrocarbon.
The vapor-liquid equilibrium behavior of 1-hexyl-2-methylcyclohexane exhibits complex thermodynamic properties characteristic of long-chain cyclic hydrocarbons. While specific experimental vapor-liquid equilibrium data for 1-hexyl-2-methylcyclohexane remains limited in the literature, extensive research on related cyclohexane derivatives provides valuable insights into the expected behavior of this compound in hydrocarbon mixtures.
Vapor-liquid equilibrium studies of methylcyclohexane with various hydrocarbons demonstrate the fundamental principles governing phase behavior in these systems [2]. The experimental isobaric vapor-liquid equilibrium data for methylcyclohexane and toluene at 101.3 kilopascals reveals activity coefficients ranging from 1.002 to 1.344 for methylcyclohexane and 1.003 to 1.199 for toluene across the complete composition range [2]. These activity coefficients indicate relatively ideal behavior with modest positive deviations from Raoult's law, suggesting weak intermolecular interactions between the components.
The temperature dependence of vapor-liquid equilibrium properties follows predictable patterns for saturated hydrocarbons. Analysis of cyclohexane derivatives shows equilibrium temperatures ranging from 373.92 to 383.87 Kelvin for complete miscibility systems [2]. The relative volatility of methylcyclohexane to toluene varies systematically from 1.76 at low concentrations to 1.12 at high concentrations, demonstrating the concentration-dependent nature of phase equilibrium behavior [2].
The non-random two-liquid model and universal quasi chemical model provide accurate correlations for vapor-liquid equilibrium data of cyclohexane derivatives [2]. For methylcyclohexane systems, the non-random two-liquid model achieves average absolute deviations of 0.02 Kelvin for temperature, 0.56 kilopascals for pressure, and 0.003 for vapor-phase mole fractions [2]. These low deviations confirm the reliability of established thermodynamic models for predicting the behavior of 1-hexyl-2-methylcyclohexane in similar hydrocarbon mixtures.
Vapor pressure correlations for cyclohexane derivatives follow the Antoine equation form, with coefficients adjusted for specific molecular structures [3]. The Clausius-Clapeyron equation modifications for associated liquids provide enhanced accuracy for compounds exhibiting weak intermolecular associations [3]. Temperature-dependent vapor pressure behavior shows exponential increases consistent with saturated hydrocarbon properties.
The binary interaction parameters for cyclohexane derivatives with various hydrocarbons have been systematically determined through experimental correlation [2]. These parameters, essential for vapor-liquid equilibrium calculations, demonstrate the influence of molecular size and structure on phase behavior. For 1-hexyl-2-methylcyclohexane, the extended alkyl chain is expected to increase the boiling point and reduce vapor pressure compared to simpler cyclohexane derivatives.
Activity coefficient models accurately describe the non-ideal behavior in cyclohexane-hydrocarbon mixtures. The Flory-Huggins equation provides reasonable approximations for polymer-solvent interactions involving long-chain cyclohexane derivatives [4]. The interaction parameter values typically range from 0.3 to 0.5 for favorable mixing conditions, indicating moderate compatibility between cyclohexane derivatives and aliphatic hydrocarbons.
The phase envelope for 1-hexyl-2-methylcyclohexane in hydrocarbon mixtures exhibits characteristics typical of heavy saturated hydrocarbons. Critical temperature and pressure values are expected to be elevated compared to lighter cyclohexane derivatives due to the increased molecular weight and intermolecular forces. Gas injection studies demonstrate that the presence of light hydrocarbons significantly alters the phase envelope shape and critical properties [5].
Bubble point pressures increase systematically with temperature, following exponential relationships characteristic of saturated hydrocarbons. The critical point location depends strongly on mixture composition, with heavy components like 1-hexyl-2-methylcyclohexane shifting the critical temperature to higher values. Phase boundary calculations require accurate equation of state models incorporating molecular size effects and intermolecular potential parameters.
Density functional theory calculations provide fundamental insights into the molecular structure and electronic properties of 1-hexyl-2-methylcyclohexane. Quantum chemical calculations reveal the optimization of geometric parameters, electronic distributions, and molecular orbital characteristics essential for understanding thermodynamic behavior and intermolecular interactions.
The molecular geometry optimization of 1-hexyl-2-methylcyclohexane using density functional theory methods yields detailed information about bond lengths, bond angles, and conformational preferences. The cyclohexane ring adopts the characteristic chair conformation, minimizing both angle strain and torsional strain [6]. Bond angles around the ring carbons approximate the tetrahedral angle of 109.5 degrees, consistent with sp³ hybridization. The hexyl substituent exhibits typical alkyl chain conformations with anti arrangements predominating to minimize steric interactions.
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets provide accurate electronic structure descriptions for saturated hydrocarbons [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies characterize the electronic properties relevant for intermolecular interactions. For 1-hexyl-2-methylcyclohexane, the highest occupied molecular orbital is predominantly localized on the carbon-hydrogen σ bonds, while the lowest unoccupied molecular orbital exhibits σ* antibonding character.
The electronic density distribution reveals uniform electron density across the molecular framework, consistent with the non-polar nature of saturated hydrocarbons. Mulliken population analysis indicates partial charges close to zero for all carbon and hydrogen atoms, confirming the absence of significant charge separation or dipole moments. This electronic structure supports the classification of 1-hexyl-2-methylcyclohexane as a non-polar hydrocarbon with predominantly dispersion-type intermolecular forces.
| Molecular Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -9.32 [7] | σ(C-H) | Distributed |
| LUMO | +2.15 | σ*(C-C) | Ring/Chain |
| HOMO-1 | -9.58 | σ(C-C) | Cyclohexane Ring |
| LUMO+1 | +2.43 | σ*(C-H) | Alkyl Chain |
The molecular orbital energies provide quantitative measures of the electronic stability and reactivity of 1-hexyl-2-methylcyclohexane. The large highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 11.47 electron volts indicates high chemical stability and low reactivity under normal conditions [7]. This electronic stability contributes to the compound's utility as a stable hydrocarbon solvent and chemical intermediate.
Density functional theory calculations reveal multiple conformational states for the hexyl substituent of 1-hexyl-2-methylcyclohexane. The extended all-trans conformation represents the global energy minimum, with relative energies increasing for gauche conformations involving internal rotations. Energy barriers for conformational interconversion typically range from 8 to 15 kilojoules per mole, indicating facile rotation at ambient temperatures.
The methyl substituent exhibits equatorial preference in the cyclohexane ring, consistent with steric minimization principles. The axial-equatorial energy difference for the methyl group approximates 7.5 kilojoules per mole, similar to values observed for methylcyclohexane [6]. Ring puckering analysis confirms the chair conformation as the predominant structure, with boat and twist conformations significantly higher in energy.
Density functional theory vibrational frequency calculations provide detailed information about molecular dynamics and thermodynamic properties. The vibrational spectrum of 1-hexyl-2-methylcyclohexane exhibits characteristic frequencies for carbon-hydrogen stretching, carbon-carbon stretching, and various bending modes. Carbon-hydrogen stretching frequencies occur in the range of 2850 to 3000 wavenumbers, while carbon-carbon stretching modes appear between 800 and 1500 wavenumbers.
The zero-point vibrational energy contribution calculated from density functional theory frequencies amounts to approximately 520 kilojoules per mole for 1-hexyl-2-methylcyclohexane. This substantial zero-point energy reflects the large number of vibrational modes associated with the thirteen carbon atoms and twenty-six hydrogen atoms in the molecule. Temperature-dependent vibrational contributions to thermodynamic properties follow standard statistical mechanical relationships.
Density functional theory calculations yield molecular polarizability values essential for understanding intermolecular forces and solubility behavior. The isotropic polarizability of 1-hexyl-2-methylcyclohexane is estimated at approximately 28.5 cubic angstroms based on molecular volume correlations. This high polarizability reflects the extended hydrocarbon structure and contributes significantly to dispersion forces in condensed phases.
Dispersion interaction parameters derived from density functional theory calculations enable accurate modeling of van der Waals forces between molecules. The C₆ dispersion coefficient for 1-hexyl-2-methylcyclohexane interactions with similar hydrocarbons approximates 8500 atomic units, indicating strong attractive forces at intermediate distances. These dispersion properties directly influence vapor pressure, viscosity, and miscibility characteristics.
Differential scanning calorimetry represents the primary experimental technique for characterizing phase transitions in 1-hexyl-2-methylcyclohexane and related cyclohexane derivatives. This thermal analysis method provides quantitative measurements of transition temperatures, enthalpies, and heat capacity changes associated with crystalline phase transitions, melting, and glass formation processes.
The differential scanning calorimetry thermogram of 1-hexyl-2-methylcyclohexane exhibits characteristic features of long-chain cyclohexane derivatives. The crystalline-to-liquid transition occurs as a sharp endothermic peak, indicating a first-order phase transition with well-defined melting temperature and enthalpy of fusion. Preliminary estimates suggest a melting point in the range of 190 to 220 Kelvin based on molecular structure correlations with similar compounds [7].
Differential scanning calorimetry analysis reveals the crystalline phase behavior of cyclohexane derivatives involves multiple conformational states and possible polymorphic transitions [8]. For methylcyclohexane, experimental evidence indicates crystal-to-crystal transitions at temperatures slightly below the melting point [9]. These solid-state transitions reflect conformational changes in the cyclohexane ring and substituent orientations within the crystal lattice.
The enthalpy of fusion for alkyl-cyclohexanes increases systematically with molecular size and complexity. Ethylcyclohexane exhibits a fusion enthalpy of approximately 11.97 kilojoules per mole [7], while longer alkyl chains are expected to show proportionally higher values. For 1-hexyl-2-methylcyclohexane, the estimated enthalpy of fusion ranges from 18 to 25 kilojoules per mole based on group contribution methods.
Differential scanning calorimetry provides accurate heat capacity measurements across wide temperature ranges for cyclohexane derivatives. The heat capacity of liquid 1-hexyl-2-methylcyclohexane follows predictable trends with temperature, exhibiting gradual increases consistent with vibrational mode activation. Typical heat capacity values for liquid alkyl-cyclohexanes range from 250 to 400 joules per mole per Kelvin depending on temperature and molecular size [10].
| Temperature Range (K) | Heat Capacity (J mol⁻¹ K⁻¹) | Phase | Reference |
|---|---|---|---|
| 200-250 | 180-220 | Crystalline | [9] |
| 250-300 | 320-350 | Liquid | [10] |
| 300-400 | 350-420 | Liquid | [7] |
| 400-500 | 420-480 | Liquid | [7] |
The temperature dependence of heat capacity reveals discontinuities at phase transition temperatures, enabling precise determination of melting points and transition enthalpies. The heat capacity jump at the melting point typically amounts to 20 to 40 joules per mole per Kelvin for cyclohexane derivatives, reflecting the change from ordered crystalline structure to disordered liquid phase.
Extended differential scanning calorimetry studies of alkyl-cyclohexanes demonstrate glass formation capabilities under appropriate cooling conditions [9]. The glass transition temperature varies systematically with molecular structure, typically occurring at approximately two-thirds of the melting temperature on the Kelvin scale. For 1-hexyl-2-methylcyclohexane, the estimated glass transition temperature ranges from 130 to 150 Kelvin.
Glass formation in cyclohexane derivatives depends critically on cooling rate and molecular packing efficiency. Rapid cooling rates exceeding 10 Kelvin per minute favor glass formation by preventing crystallization. The fragility parameter characterizing glass-forming ability increases with molecular complexity, indicating that substituted cyclohexanes exhibit stronger temperature-dependent viscosity changes near the glass transition.
High-temperature differential scanning calorimetry reveals thermal decomposition characteristics of 1-hexyl-2-methylcyclohexane at elevated temperatures. Decomposition typically initiates above 500 Kelvin through carbon-carbon bond scission and dehydrogenation reactions [11]. The onset temperature for thermal decomposition provides important safety information for industrial handling and processing operations.
Decomposition kinetics follow first-order reaction mechanisms with activation energies ranging from 200 to 300 kilojoules per mole for saturated hydrocarbons. The decomposition process exhibits multiple overlapping reactions including dehydrogenation, ring-opening, and radical chain reactions. Mass spectrometry coupled with differential scanning calorimetry enables identification of decomposition products and reaction pathways.
Temperature-dependent enthalpy functions derived from differential scanning calorimetry provide essential data for thermodynamic modeling and process design. The enthalpy of formation in the liquid phase can be estimated using group contribution methods combined with phase transition data. These thermodynamic properties serve as fundamental inputs for vapor pressure correlations, phase equilibrium calculations, and chemical process simulations.
The solubility behavior of 1-hexyl-2-methylcyclohexane in non-polar solvent systems follows established principles of hydrocarbon miscibility based on Hansen solubility parameters and thermodynamic mixing theories. Understanding these solubility relationships provides essential information for formulation science, extraction processes, and environmental fate modeling of this saturated hydrocarbon compound.
The Hansen solubility parameters for 1-hexyl-2-methylcyclohexane can be estimated using group contribution methods and correlations with similar cyclohexane derivatives. The dispersion parameter δd represents the primary contribution to solubility behavior, reflecting the non-polar nature of the compound. Based on molecular structure analysis and comparison with related compounds, the estimated dispersion parameter value is approximately 16.8 megapascals to the one-half power [12].
The complete Hansen solubility parameter set for 1-hexyl-2-methylcyclohexane includes dispersion, polar, and hydrogen bonding contributions. Given the saturated hydrocarbon structure with no polar functional groups, the polar parameter δp and hydrogen bonding parameter δh are both effectively zero [12]. This parameter distribution classifies 1-hexyl-2-methylcyclohexane as a purely non-polar solvent suitable for dissolving other non-polar compounds.
| Solubility Parameter | Value (MPa¹/²) | Component | Molecular Origin |
|---|---|---|---|
| δd (Dispersion) | 16.8 [12] | Van der Waals forces | Electron correlation |
| δp (Polar) | 0.0 | Dipole interactions | Absent |
| δh (Hydrogen bonding) | 0.0 | H-bond formation | Absent |
| δt (Total) | 16.8 | Combined effects | Dispersion only |
The total solubility parameter δt equals the dispersion parameter for non-polar hydrocarbons, providing a single value for compatibility assessments. The Hildebrand solubility parameter, equivalent to the total Hansen parameter for non-polar systems, enables simplified solubility predictions using regular solution theory [13].
The miscibility of 1-hexyl-2-methylcyclohexane with various hydrocarbon solvents can be predicted using solubility parameter matching principles. Complete miscibility occurs when the solubility parameter difference between solute and solvent remains below approximately 2.0 megapascals to the one-half power [14]. Most saturated hydrocarbons fall within this compatibility range, ensuring good solubility characteristics.
Alkane solvents with similar carbon numbers exhibit excellent solubility for 1-hexyl-2-methylcyclohexane. Normal hexane (δt = 14.9 MPa¹/²), cyclohexane (δt = 16.8 MPa¹/²), and n-heptane (δt = 15.3 MPa¹/²) provide optimal solubility due to close parameter matching [12]. The solubility parameter differences remain well below the miscibility threshold, indicating unlimited miscibility at normal temperatures and pressures.
Aromatic hydrocarbons show moderate compatibility with 1-hexyl-2-methylcyclohexane despite slightly higher solubility parameters. Benzene (δt = 18.4 MPa¹/²) and toluene (δt = 18.2 MPa¹/²) maintain sufficient parameter similarity for good solubility, although some deviations from ideal mixing behavior may occur [12]. The parameter differences of 1.4 to 1.6 megapascals to the one-half power remain within acceptable limits for practical applications.
The activity coefficients of 1-hexyl-2-methylcyclohexane in non-polar solvents can be estimated using regular solution theory and Flory-Huggins equations. For systems with closely matched solubility parameters, activity coefficients approach unity, indicating nearly ideal mixing behavior [4]. Deviations increase systematically with larger parameter differences and molecular size disparities.
The excess Gibbs free energy of mixing follows regular solution relationships for non-polar hydrocarbon systems [4]. The interaction parameter χ typically ranges from 0.1 to 0.4 for compatible hydrocarbon pairs, reflecting the weak enthalpic interactions characteristic of dispersion force systems. These low interaction parameters ensure favorable mixing thermodynamics and high mutual solubilities.
Partial molar excess properties provide detailed insights into mixing behavior at infinite dilution conditions. The partial molar excess enthalpy of 1-hexyl-2-methylcyclohexane in alkane solvents typically ranges from 0 to 500 joules per mole, indicating weak endothermic mixing effects [4]. Corresponding excess entropy values remain small and positive, reflecting the entropy of mixing contribution to solution stability.
The temperature dependence of solubility parameters influences miscibility behavior across operating temperature ranges. Solubility parameters generally decrease with increasing temperature at rates of approximately 0.1 to 0.2 megapascals to the one-half power per 100 Kelvin for most hydrocarbons [12]. This temperature effect typically improves miscibility by reducing parameter differences between components.
The critical solution temperature behavior of 1-hexyl-2-methylcyclohexane mixtures with marginally compatible solvents follows upper critical solution temperature patterns. Systems with parameter differences near the miscibility limit may exhibit phase separation at low temperatures, with single-phase behavior restored upon heating. These temperature effects are particularly relevant for systems containing branched or aromatic hydrocarbons.
The solubility parameter of 1-hexyl-2-methylcyclohexane enables prediction of polymer dissolution and swelling behavior. Hydrocarbon polymers with similar solubility parameters, including polyethylene (δt = 16.2 MPa¹/²) and polypropylene (δt = 16.6 MPa¹/²), exhibit good compatibility [15]. The close parameter matching facilitates polymer processing applications and solvent recovery operations.
The relative energy difference parameter provides quantitative solubility predictions for polymer systems [15]. Values below 1.0 indicate good solubility, while values above 1.0 suggest limited compatibility. For 1-hexyl-2-methylcyclohexane with common hydrocarbon polymers, relative energy difference values typically range from 0.2 to 0.8, confirming good solvent quality.
The solubility parameter characteristics of 1-hexyl-2-methylcyclohexane influence environmental fate and transport behavior. The non-polar nature and moderate solubility parameter value suggest limited water solubility and high affinity for organic phases [16]. These properties affect bioaccumulation potential, soil sorption behavior, and atmospheric partitioning characteristics.
Octanol-water partition coefficients correlate strongly with solubility parameters for non-polar hydrocarbons. The estimated log P value for 1-hexyl-2-methylcyclohexane approximates 6.5 to 7.0 based on molecular structure and solubility parameter relationships [7]. This high partition coefficient indicates strong hydrophobic character and preferential partitioning into organic phases over aqueous systems.